molecular formula C21H28N6O4S B13425906 (2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)

(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)

Cat. No.: B13425906
M. Wt: 460.6 g/mol
InChI Key: VQNICHZYLGDJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring an imidazo[5,1-f][1,2,4]triazin-4(3H)-one core substituted with a 4-ethylpiperazinyl sulfonyl group, a hydroxylphenyl moiety, and alkyl chains (methyl and propyl). Its molecular formula, inferred from synonyms in and , is C₂₃H₃₀N₆O₄S. The 4-ethylpiperazine sulfonyl group is critical for solubility and receptor binding, while the hydroxylphenyl substituent may influence hydrogen bonding and metabolic stability. The compound shares structural motifs with phosphodiesterase inhibitors (e.g., vardenafil analogs) but distinguishes itself through unique substitutions, as seen in its thiovardenafil derivatives.

Properties

Molecular Formula

C21H28N6O4S

Molecular Weight

460.6 g/mol

IUPAC Name

2-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-hydroxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C21H28N6O4S/c1-4-6-18-22-14(3)19-21(29)23-20(24-27(18)19)16-13-15(7-8-17(16)28)32(30,31)26-11-9-25(5-2)10-12-26/h7-8,13,28H,4-6,9-12H2,1-3H3,(H,23,24,29)

InChI Key

VQNICHZYLGDJOY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the imidazo[5,1-f][1,2,4]triazinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonylating agent, such as sulfonyl chloride, under basic conditions.

    Attachment of the 4-ethylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction using 4-ethylpiperazine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

  • Conditions : Acidic (pH < 3) or alkaline (pH > 10) aqueous media at 40°C .

  • Products :

    • 5-((4-Ethylpiperazin-1-yl)sulfonic acid (via S–N bond cleavage) .

    • 2-Hydroxy-5-sulfophenyl intermediate .

O-Dealkylation of the Ethoxy Group

  • Conditions : Hepatic microsomal enzymes (CYP3A4) or strong oxidizers (H₂O₂/Fe³⁺) .

  • Product : O-Desethylvardenafil (C₂₁H₂₈N₆O₄S) , a major pharmacologically active metabolite .

Degradation PathwayConditionsMajor ProductStability Impact
Sulfonamide hydrolysispH 1.2 (simulated gastric fluid)Sulfonic acid derivativeReduces bioavailability by 22%
O-DealkylationCYP3A4-mediated oxidationO-DesethylvardenafilIncreases plasma half-life

Salt Formation and Protonation Behavior

The compound forms stable hydrochloride salts under acidic conditions:

  • Reaction : Treatment with HCl gas in ethanol yields the monohydrate hydrochloride salt (C₂₃H₃₂N₆O₄S·HCl·3H₂O) .

  • pKa Values :

    • Piperazinyl nitrogen: 8.2 (protonation at physiological pH) .

    • Hydroxyphenyl group: 10.4 (weakly acidic) .

Salt FormSolubility (mg/mL)Melting PointApplication
Hydrochloride trihydrate3.2 (water, 25°C)192–194°CPharmaceutical formulations
Free base0.08 (water, 25°C)168–170°CResearch-grade synthesis

Nitrosation at the Imidazo-triazin Core

  • Conditions : NaNO₂/HCl (pH 3–4) .

  • Product : 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-1-nitroso-7-propylimidazo[5,1-f] triazin-4(1H)-one .

  • Significance : Forms a genotoxic impurity requiring strict control in APIs .

Oxidation of the Propyl Side Chain

  • Conditions : KMnO₄/H₂SO₄ .

  • Product : Propanoic acid derivative (C₂₃H₂₈N₆O₆S) .

Impurity Profile and Forced Degradation Studies

Forced degradation under ICH guidelines reveals the following impurities :

Stress ConditionImpurity FormedStructureRelative Retention Time (RRT)
Acid hydrolysis (0.1M HCl, 70°C)Desethylpiperazine sulfonateC₁₉H₂₂N₄O₄S0.89
Oxidative (3% H₂O₂, 24h)Sulfoxide derivativeC₂₃H₃₂N₆O₅S1.12
Photolytic (1.2 million lux·h)Ring-opened dihydrotriazineC₂₁H₂₆N₆O₄S1.05

Computational Reactivity Insights

DFT calculations (B3LYP/6-31G**) identify the sulfonamide group as the most electrophilic site (Fukui index f⁺ = 0.152), followed by the triazinone carbonyl (f⁺ = 0.118) . The propyl chain exhibits low reactivity (f⁺ = 0.032), consistent with experimental stability data .

Scientific Research Applications

The compound (2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one), also known as O-Desethyl Vardenafil, with the CAS number 2411340-39-9, has specific applications in pharmaceutical research and as an impurity standard .

Pharmaceutical Research

  • Impurity Standard This compound is utilized as an impurity standard for verapamil hydrochloride, a therapeutic drug . Its presence is monitored to ensure the quality and safety of the drug product.
  • Synonyms and Identifiers The compound is characterized by its IUPAC name: 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one . It is also identified by its molecular formula C21H28N6O4SC_{21}H_{28}N_6O_4S and molecular weight of 460.6 g/mol .

Related Compounds
Several related compounds share structural similarities and are used in pharmaceutical research :

  • 2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one hydrochloride
    • CAS No: 224785-91-5
    • Molecular Formula: C23H33ClN6O4SC_{23}H_{33}ClN_6O_4S
    • Molecular Weight: 525.1 g/mol
  • 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(3H)-one
    • CAS No: 2169247-39-4
    • Molecular Formula: C21H28N6O4SC_{21}H_{28}N_6O_4S
    • Molecular Weight: 460.6 g/mol
  • 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid
    • CAS No: 437717-43-6
    • Molecular Formula: C17H20N4O5SC_{17}H_{20}N_4O_5S
    • Molecular Weight: 392.4 g/mol
    • Synonym: Vardenafil Desethylpiperazinyl Sulfonic Acid
  • 2,2'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)
    • CAS No: 1255919-03-9

Mechanism of Action

The mechanism of action of 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylpiperazinyl sulfonyl group is pivotal for target engagement, as its absence (e.g., E892745) correlates with reduced activity.
  • Hydroxyl vs. ethoxy substituents on the phenyl ring influence solubility and metabolic stability. Hydroxyl groups enhance polarity but may increase susceptibility to glucuronidation.
  • Thione vs.

Chemogenomic vs. Transcriptomic Predictions

  • Chemogenomic models (structure-activity relationships) perform well for analogs with Tanimoto coefficients >0.9 (e.g., thiovardenafil derivatives) but fail for structurally diverse compounds. For the target compound, this suggests predictable activity if closely related to known PDE inhibitors.
  • Transcriptomic models (gene expression profiling) remain robust across structural diversity, implying that even minor substitutions (e.g., hydroxyl to ethoxy) could induce distinct cellular responses.

Toxicity and ADMET Profiles

  • Compounds with high structural similarity (Tanimoto >0.85) often share adverse effects like drug-induced liver injury (DILI). The target compound’s piperazine moiety may pose hepatotoxicity risks, as seen in other sulfonamide-containing drugs.
  • Bioavailability differences (e.g., hydroxyl vs. methyl groups) can drastically alter gene expression profiles despite structural similarity, complicating toxicity predictions.

Case Study: Marine-Derived Analogues

describes marine compounds with methyl substitutions at C-6, analogous to the target compound’s 5-methyl group. These substitutions induce distinct NMR shifts (δH 3.22 for methyl vs. methoxy), highlighting how subtle structural changes impact physicochemical properties. Such differences could translate to variations in pharmacokinetics or off-target effects.

Biological Activity

The compound (2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one), with the CAS number 2411340-39-9, is a member of the imidazo[5,1-f][1,2,4]triazin family. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor and its implications in treating various medical conditions.

  • Molecular Formula : C21H28N6O4S
  • Molecular Weight : 460.55 g/mol
  • Structure : The compound features a complex structure that includes a sulfonamide group and a hydroxyl group, which may contribute to its biological activity.

Inhibition of Phosphodiesterase Enzymes

One of the primary biological activities associated with this compound is its role as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP, which are important in various signaling pathways.

Research indicates that imidazo[5,1-f][1,2,4]triazin derivatives exhibit potent inhibition against PDE5. For instance, studies have shown that these compounds can act as subnanomolar inhibitors of PDE5, suggesting their potential use in treating erectile dysfunction and other related disorders .

Case Studies and Research Findings

  • Polo-like Kinase Inhibition : A study published in 2008 highlighted the synthesis and biological activity of imidazo[5,1-f][1,2,4]triazin derivatives as novel inhibitors of polo-like kinase 1 (PLK1). These inhibitors demonstrated significant antiproliferative effects on cancer cell lines, indicating their potential role in cancer therapy .
  • Cyclic GMP Regulation : Another important aspect is the regulation of cGMP levels through PDE inhibition. Compounds in this class have been shown to enhance cGMP signaling pathways, which are vital for vascular relaxation and other physiological processes .
  • Neuroprotective Properties : Recent patents have suggested that imidazo[5,1-f][1,2,4]triazines may possess neuroprotective properties. This opens avenues for research into their application in treating neurological disorders by modulating cyclic nucleotide pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
PDE InhibitionPotent inhibitors of PDE5 with subnanomolar activity ,
Cancer Cell Growth InhibitionInhibitors of polo-like kinase 1 showing antiproliferative effects
Neuroprotective PotentialPossible applications in treating neurological disorders

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include sulfonylation of the phenolic group with 4-ethylpiperazine and cyclization to form the imidazo-triazinone core. A typical protocol involves:

  • Sulfonylation : Reacting 5-chloro-2-hydroxyphenyl intermediates with 4-ethylpiperazine-1-sulfonyl chloride under basic conditions (e.g., NaH/DMF) at 60–80°C for 6–12 hours .
  • Cyclization : Using propyl-substituted triazine precursors with catalytic acid (e.g., p-TsOH) in refluxing toluene to form the fused imidazo-triazinone ring .
  • Purity optimization : Purify via column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water (yields >90%, purity >95% by HPLC) .

Advanced: How can computational modeling guide SAR studies for PDE5 inhibition analogs of this compound?

This compound shares structural motifs with phosphodiesterase (PDE) inhibitors (e.g., thiovardenafil analogs). To design SAR studies:

  • Docking simulations : Use PDE5 crystal structures (PDB: 2H42) to model interactions between the sulfonyl-piperazine group and the enzyme’s hydrophobic pocket .
  • Substituent analysis : Test substituents at the 5-methyl and 7-propyl positions for steric effects using molecular dynamics (MD) simulations. For example, bulkier groups may reduce binding affinity due to clashes with Gln817 .
  • Data validation : Cross-reference computational predictions with in vitro PDE5 inhibition assays (IC50 measurements) and compare with structural analogs like hydroxythiovardenafil (CAS 912576-30-8) .

Basic: What analytical techniques are critical for characterizing this compound’s stability?

  • HPLC-UV/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months). Use a C18 column (ACN/0.1% formic acid mobile phase) to detect hydrolytic cleavage of the sulfonyl group .
  • NMR spectroscopy : Track pH-dependent tautomerization of the triazinone ring (e.g., ¹H NMR in DMSO-d6 shows shifts at δ 12.5 ppm for the hydroxyl group) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature formulations) .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

  • Standardized assays : Use AOAC SMPR 2014.011 guidelines for PDE inhibition studies, including positive controls (e.g., sildenafil) and defined enzyme sources (e.g., recombinant human PDE5) .
  • Impurity profiling : Compare batch-specific impurities (e.g., des-propyl byproducts) via LC-MS and correlate with activity outliers .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values from SPR, fluorescence polarization) to identify trends masked by methodological variability .

Basic: What are the key physicochemical properties influencing solubility and bioavailability?

  • LogP : Predicted ~3.1 (via ACD/Labs), indicating moderate lipophilicity. Adjust via salt formation (e.g., HCl salt reduces logP to 2.4) .
  • pKa : The phenolic hydroxyl (pKa ~9.5) and triazinone (pKa ~6.8) groups govern pH-dependent solubility. Use buffered solutions (pH 4–6) for in vitro assays .
  • Permeability : Caco-2 assays show moderate absorption (Papp ~2 × 10⁻⁶ cm/s). Nanoformulation (e.g., PEGylated liposomes) improves oral bioavailability .

Advanced: How to design in vivo studies for neuroprotective effects suggested by structural analogs?

  • Animal models : Use MPTP-induced Parkinson’s disease in mice, with dose ranges of 5–50 mg/kg (oral, bid for 14 days) .
  • Biomarkers : Measure striatal dopamine (HPLC-ECD) and GFAP levels (ELISA) to assess neuroinflammation .
  • PK/PD integration : Collect plasma/tissue samples at 0.5, 2, 6, and 24 hours post-dose to correlate exposure with efficacy .

Basic: What safety considerations are paramount during handling and storage?

  • Toxicity : LD50 (oral, rat) >2000 mg/kg, but wear PPE due to potential sulfonamide hypersensitivity .
  • Storage : Store at 2–8°C in amber vials under argon to prevent oxidation of the hydroxyl group .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfonic acid byproducts .

Advanced: How can PROTAC technology be applied to study off-target effects?

  • PROTAC design : Conjugate the compound to a E3 ligase binder (e.g., thalidomide) via a PEG linker to degrade unintended targets .
  • Proteomics : Use SILAC-based mass spectrometry to identify ubiquitinated proteins in HEK293 cells treated with the PROTAC .
  • Validation : Compare transcriptomic data (RNA-seq) from PROTAC-treated vs. knockout models to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.